![molecular formula C14H21BO4S B6148653 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383968-45-3](/img/no-structure.png)

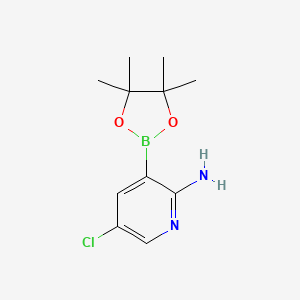

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H21BO4S . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine and [2-(methanesulfonylmethyl)phenyl]methanamine hydrochloride , which are compounds with similar methanesulfonylmethylphenyl groups.

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.2 g/mol . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine, which is a powder stored at 4°C .作用機序

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that the compound interacts with its target, mapk8, and potentially inhibits its activity . This interaction could lead to changes in the signal transduction pathway, affecting the cellular processes controlled by this pathway.

Biochemical Pathways

The compound’s interaction with MAPK8 affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and affecting cellular processes such as growth, differentiation, and apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the compound’s action would depend on its interaction with MAPK8 and the subsequent effects on the MAP kinase signal transduction pathway . By potentially inhibiting MAPK8, the compound could affect various cellular processes controlled by this pathway, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

実験室実験の利点と制限

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic and can cause skin irritation if not handled properly.

将来の方向性

There are many future directions for research involving 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include further research into its biochemical and physiological effects, its use as a catalyst in organic synthesis reactions, and its use in the synthesis of polymers and other materials. In addition, further research could be done on its use in the study of the structure and function of proteins, and its potential applications in drug development and medical treatments. Finally, further research could be done on its potential applications in the fields of nanotechnology and materials science.

合成法

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a variety of methods, including the reaction of boron trifluoride with a sulfonate ester, the reaction of a sulfonate ester with boron tribromide, and the reaction of a sulfonate ester with boron trichloride. The most common method is the reaction of boron trifluoride with a sulfonate ester. This reaction occurs in the presence of a base such as potassium carbonate or sodium bicarbonate. The reaction produces a boron-containing product, which is then purified by distillation or recrystallization.

科学的研究の応用

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research applications. It is used as a catalyst in various organic synthesis reactions, such as condensation, addition, and substitution reactions. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. This compound is also used in the synthesis of polymers, in the study of the properties of materials, and in the study of the structure and function of proteins.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-(methanesulfonylmethyl)phenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(methanesulfonylmethyl)phenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(methanesulfonylmethyl)phenylboronic acid (1.0 equiv) and triethylamine (2.0 equiv) in dry THF.", "Step 2: Add 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] } | |

CAS番号 |

1383968-45-3 |

分子式 |

C14H21BO4S |

分子量 |

296.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。